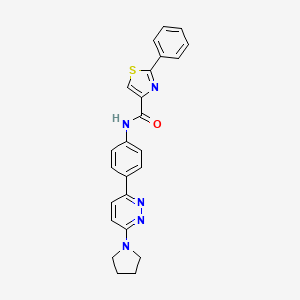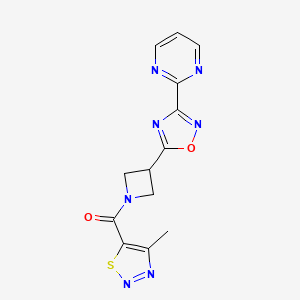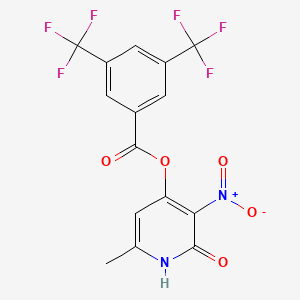
3-chloro-4-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide, also known as CMOPES, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Aplicaciones Científicas De Investigación
Metabolism in Agriculture
- Chlorsulfuron, closely related to the chemical , has been studied for its selectivity as a herbicide for cereals. Its metabolism in tolerant plants like wheat and oats involves rapid conversion to an inactive product, characterized as the O-glycoside of chlorsulfuron. This process is crucial for its selective action in agriculture (Sweetser et al., 1982).
Structural and Crystallographic Studies
- Research on arylsulfonamide para-alkoxychalcones, which have structural similarities to the compound , reveals insights into their conformation and assembly. These studies highlight how small changes in molecular structure can significantly affect the crystallographic symmetry and packing of these compounds, which is important in material science and pharmaceuticals (de Castro et al., 2013).
Cognitive Enhancing Properties
- A derivative of benzenesulfonamide, SB-399885, has shown potential as a cognitive enhancer. It demonstrates high affinity for certain receptors and can reverse age-dependent deficits in spatial learning. This suggests applications in treating cognitive deficits like those in Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Vascular Applications
- In the field of neurology, benzenesulfonamides have been explored as endothelin receptor antagonists. These compounds have shown effectiveness in preventing cerebral vasospasm after subarachnoid hemorrhage, indicating their potential therapeutic application in vascular conditions (Zuccarello et al., 1996).
Synthetic Chemistry
- Benzenesulfonamides are instrumental in synthetic chemistry. They serve as intermediates and catalysts in various organic reactions, contributing to the development of new materials and drugs. This highlights their versatile role in chemical synthesis (Katritzky et al., 1993).
Propiedades
IUPAC Name |
3-chloro-4-methoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-26-17-8-7-15(11-16(17)20)28(24,25)21-12-19(23)22-9-10-27-18(13-22)14-5-3-2-4-6-14/h2-8,11,18,21H,9-10,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTYPIMMZZJXGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2406251.png)

![(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406255.png)



![4-ethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2406261.png)
![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2406262.png)

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2406266.png)
![N-[2-[(E)-4-Methylpent-2-en-2-yl]thiophen-3-yl]benzamide](/img/structure/B2406269.png)


![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide](/img/structure/B2406273.png)